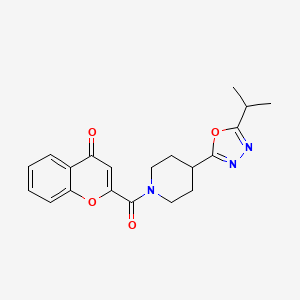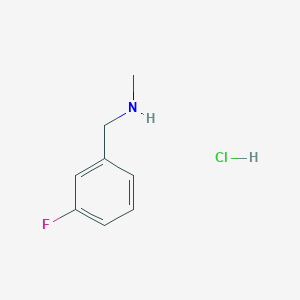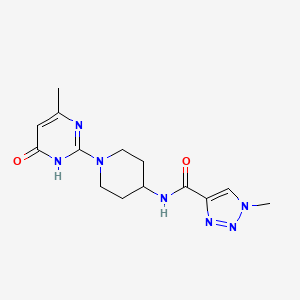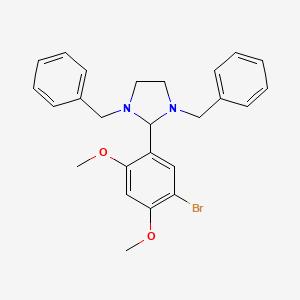![molecular formula C17H21N5O3 B2953131 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 505051-12-7](/img/structure/B2953131.png)
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as Caffeine-HPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of caffeine, a widely consumed stimulant, and has been found to exhibit enhanced pharmacological properties compared to caffeine.
Mecanismo De Acción
The mechanism of action of 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in an increase in the levels of cAMP and cGMP, which are important second messengers involved in various cellular processes. This compound has also been found to modulate the activity of ion channels, such as calcium and potassium channels, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, memory retention, and locomotor activity. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Furthermore, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione in lab experiments include its high purity, enhanced pharmacological properties compared to caffeine, and its potential therapeutic applications. However, the limitations include the lack of knowledge regarding its mechanism of action and potential side effects, which may hinder its clinical translation.
Direcciones Futuras
There are several future directions for the research on 8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Secondly, clinical trials are needed to evaluate its safety and efficacy in humans. Thirdly, studies are needed to explore its potential therapeutic applications in various fields, such as neurology, cancer research, and inflammation. Finally, studies are needed to develop new synthetic methods for this compound to improve its yield and purity.
Métodos De Síntesis
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can be synthesized from caffeine by reacting it with 3-(chloropropyl)amine hydrochloride, followed by the addition of 3-methylbenzylamine and sodium hydride. The resulting product is purified by column chromatography to obtain pure this compound. This synthetic method has been reported to yield a high purity of this compound, making it suitable for further research applications.
Aplicaciones Científicas De Investigación
8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been found to enhance cognitive function and memory retention in animal models. In cancer research, it has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, this compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-5-3-6-12(9-11)10-22-13-14(19-16(22)18-7-4-8-23)21(2)17(25)20-15(13)24/h3,5-6,9,23H,4,7-8,10H2,1-2H3,(H,18,19)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRUMYKOCPRSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCO)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-{[(4-chlorophenyl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide](/img/structure/B2953059.png)
![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)
![Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B2953064.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2953065.png)
![3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2953066.png)
![3,6-dichloro-N-[5-(diethylsulfamoyl)-2-(ethylamino)phenyl]pyridine-2-carboxamide](/img/structure/B2953067.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2953068.png)

